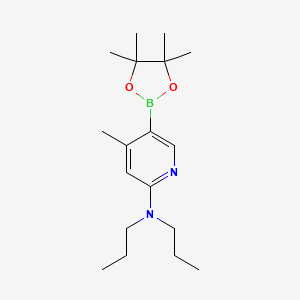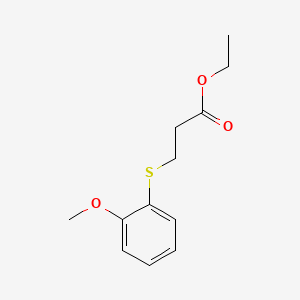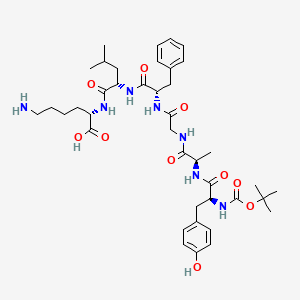
(Boc-Tyr1,D-Ala2)-Leu-Enkephalin-Lys
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Boc-Tyr1,D-Ala2)-Leu-Enkephalin-Lys (Boc-Tyr-D-Ala-Leu-Enk-Lys) is an opioid peptide that has been studied for its potential uses in research and medicine. It is a modified form of the endogenous opioid peptide Leu-Enkephalin, and is composed of five amino acids: Boc-Tyr-D-Ala-Leu-Enk-Lys. This opioid peptide has been studied for its potential uses in research and medicine, including its ability to modulate pain, regulate the immune system, and serve as a potential therapeutic for a variety of diseases.
Aplicaciones Científicas De Investigación
The peptide (Boc-Tyr1,D-Ala2)-Leu-Enkephalin-Lys is part of a broader category of compounds explored in the field of peptide chemistry, with significant implications in understanding the structure-activity relationships of hormone analogs and the development of novel opioid receptor agonists and antagonists. These peptides have been critical in studying opioid receptors' role in pain modulation, addiction, and other physiological processes.
Advancements in Peptide Chemistry
The synthesis and study of peptides, including enkephalin analogs, have provided insights into the active centers of various hormones, notably alpha- and beta-melanocyte-stimulating hormones. The use of D-amino acids in these syntheses has led to the development of antagonists that have furthered our understanding of hormone activity at the molecular level. Notable achievements include the synthesis of beta-MSH and its fragments, revealing that the C-terminal pentadecapeptide of beta-MSH exhibits higher MSH activity than the parent hormone, posing questions about the N-terminal tripeptide's role (Okada, 2009).
Opioid Receptors and Antagonists
Research into endogenous ligands for opiate receptors, notably the pentapeptides Met- and Leu-enkephalin, has demonstrated their significance in understanding pain regulation and addiction. Attempts to protect enkephalins from rapid degradation have led to the development of longer-acting and more potent analogs, enhancing receptor binding affinity and indicating a path forward in drug development for pain management and addiction treatment (Ananth, Nair, & Rastogi, 1982).
Enkephalin Analogs and Biological Evaluation
Biphalin, an opioid octapeptide with a dimeric structure derived from enkephalins, showcases enhanced antinociceptive activity and suggests a cooperative binding to μ and δ opioid receptors. This highlights the potential for novel biological profiles in pain management, with significant implications for understanding the mechanism of action of enkephalin analogs like (Boc-Tyr1,D-Ala2)-Leu-Enkephalin-Lys (Feliciani et al., 2012).
Propiedades
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H59N7O10/c1-24(2)20-30(36(52)45-29(38(54)55)14-10-11-19-41)46-37(53)31(21-26-12-8-7-9-13-26)44-33(49)23-42-34(50)25(3)43-35(51)32(47-39(56)57-40(4,5)6)22-27-15-17-28(48)18-16-27/h7-9,12-13,15-18,24-25,29-32,48H,10-11,14,19-23,41H2,1-6H3,(H,42,50)(H,43,51)(H,44,49)(H,45,52)(H,46,53)(H,47,56)(H,54,55)/t25-,29+,30+,31+,32+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNSTRDQLTUBMY-OUXOSDSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H59N7O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
797.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Boc-Tyr1,D-Ala2)-Leu-Enkephalin-Lys | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




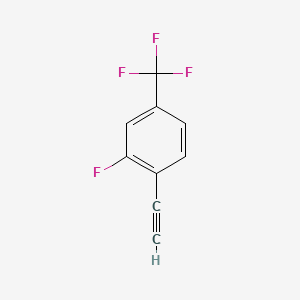
![8-(Trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole](/img/structure/B596946.png)
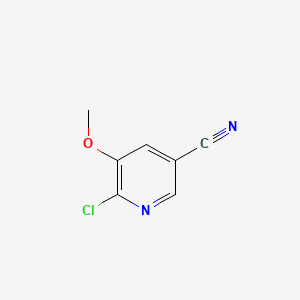



![2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B596953.png)
